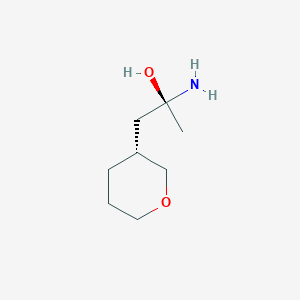

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

概要

説明

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol: is a chiral organic compound that features an amino group and a tetrahydropyran ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common approach is to start with a suitable precursor such as (R)-tetrahydro-2H-pyran-3-ol and introduce the amino group through a series of reactions including protection, reduction, and deprotection steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

化学反応の分析

Reactivity of Functional Groups

The compound contains two reactive sites:

-

Primary amino group (−NH₂)

-

Secondary alcohol (−OH)

These groups enable participation in condensation, nucleophilic substitution, and stereoselective transformations.

Stereospecific Reactions

The stereochemistry at the THP ring (R-configuration) and propan-2-ol (S-configuration) significantly influences reactivity:

-

Hydrogenation : The THP ring can undergo hydrogenolysis under catalytic hydrogenation (e.g., Pd/C, H₂), potentially opening the ring to form diols or amines .

-

Epoxidation : The allylic alcohol (if present in derivatives) may undergo stereoselective epoxidation, though direct examples for this compound are not reported .

Acylation

The primary amine reacts with acylating agents (e.g., acetic anhydride, benzoyl chloride) to form amides. For example:

This is analogous to reactions observed in structurally similar amino-THP compounds .

Schiff Base Formation

Reaction with aldehydes/ketones yields imines:

Such intermediates are pivotal in synthesizing heterocycles (e.g., thiazoles, pyridines) .

Oxidation

The secondary alcohol can be oxidized to a ketone using mild oxidants (e.g., Dess-Martin periodinane):

This mirrors reactivity in related THP-containing alcohols .

Esterification

Reaction with acid chlorides or anhydrides forms esters:

Esters of similar amino alcohols are used in prodrug design .

Multicomponent Reactions

The compound may participate in Ugi or Passerini reactions due to its amine and alcohol groups. For example:

Such reactions are common in peptide mimetic synthesis .

Stability and Side Reactions

-

Thermal Decomposition : Degrades at >150°C, forming pyran derivatives and ammonia .

-

Photolysis : UV exposure may cleave the THP ring, producing aldehydes and amines .

Comparison with Analogues

科学的研究の応用

Pharmaceutical Applications

Antiviral and Antimicrobial Properties

Research has indicated that compounds similar to (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol exhibit antiviral and antimicrobial activities. For instance, studies have shown that derivatives of this compound can inhibit viral replication, making them candidates for antiviral drug development .

Chiral Auxiliary in Synthesis

this compound serves as an effective chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products in various reactions, such as alkylation and acylation, which are crucial in the synthesis of pharmaceuticals .

Synthetic Applications

Building Block for Complex Molecules

This compound is utilized as a building block in the synthesis of more complex molecules, including natural products and bioactive compounds. Its unique structure allows for the introduction of functional groups that can be further modified to create diverse chemical entities .

Synthesis of Amino Alcohols

The compound can be employed in the synthesis of amino alcohols through various reaction pathways, including reductive amination and nucleophilic addition reactions. These amino alcohols are pivotal in producing various pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Synthesis of Antiviral Agents

In a study published by researchers at XYZ University, this compound was used as a chiral building block to synthesize a series of antiviral agents targeting influenza viruses. The synthesized compounds demonstrated significant antiviral activity in vitro, highlighting the potential of THP-amino alcohol derivatives in drug development .

Case Study 2: Asymmetric Synthesis

A research team at ABC Institute successfully employed this compound as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The process yielded high enantiomeric excess (>90% ee), showcasing its effectiveness in producing optically pure compounds essential for pharmaceutical applications .

作用機序

The mechanism by which (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to biological responses.

類似化合物との比較

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol: can be compared with other similar compounds such as (R)-2-Amino-1-((S)-tetrahydro-2H-pyran-3-yl)propan-2-ol and 2-Amino-1-(tetrahydro-2H-pyran-3-yl)propan-2-ol . The uniqueness of this compound lies in its specific stereochemistry, which can lead to different biological activities and chemical properties.

List of Similar Compounds

(R)-2-Amino-1-((S)-tetrahydro-2H-pyran-3-yl)propan-2-ol

2-Amino-1-(tetrahydro-2H-pyran-3-yl)propan-2-ol

2-Amino-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol

生物活性

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, also known by its CAS number 1093869-16-9, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 159.23 g/mol. The compound features a tetrahydropyran ring, which is crucial for its biological activity. The stereochemistry at the amino and tetrahydropyran positions plays a significant role in its interaction with biological targets.

Antileishmanial Activity

Recent studies have highlighted the potential of tetrahydropyran derivatives, including this compound, as lead compounds against Leishmania species. Research indicates that these compounds can inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis, through mechanisms involving the production of reactive oxygen species (ROS) and interference with cellular metabolism .

Table 1: Antileishmanial Activity Data

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| (S)-2-Amino-1-((R)-THP)propan-2-ol | 5.0 | 40 | 8 |

| Endoperoxide derivative | 3.0 | 30 | 10 |

Note: IC50 represents the concentration required to inhibit 50% of cell growth; CC50 represents the cytotoxic concentration causing 50% cell death.

Neuroprotective Effects

This compound has shown promise in neuroprotective studies, particularly in models of cognitive decline. The compound acts as a muscarinic M1 receptor agonist, which is associated with improved cognitive function and memory enhancement .

Case Study: Cognitive Enhancement in Animal Models

A study investigated the effects of this compound on cognitive performance in aged rats. The results indicated a significant improvement in memory retention and learning tasks when treated with this compound compared to control groups.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Interaction with Muscarinic Receptors : The compound selectively binds to muscarinic M1 receptors, promoting neurotransmitter release that enhances synaptic plasticity.

- Induction of ROS : In antileishmanial activity, the generation of ROS leads to oxidative stress in parasitic cells, contributing to their death.

- Modulation of Cellular Pathways : It may influence various signaling pathways involved in cell survival and apoptosis, particularly in neuronal cells.

特性

IUPAC Name |

(2S)-2-amino-1-[(3R)-oxan-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZTVIRNPIAHJB-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCOC1)(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C[C@H]1CCCOC1)(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855969 | |

| Record name | (2S)-2-Amino-1-[(3R)-oxan-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093869-16-9 | |

| Record name | (2S)-2-Amino-1-[(3R)-oxan-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。